2-Amino-4-(pyrrolidin-1-yl)benzoic acid

D-Amino Acid Oxidase Neuroscience Schizophrenia

Researchers requiring precise D-serine modulation or APN blockade often face off-target confounds with less selective probes. This compound solves that with validated nanomolar potency (DAAO IC50 220-230 nM; APN IC50 70 nM) and confirmed absence of 5-lipoxygenase inhibition at 100 μM. - >10-fold selectivity for human/porcine DAAO over rat, enabling species-specific target engagement studies. - 95% minimum purity (HPLC) with long-term room-temperature storage; shipped ambient, non-hazardous. - Sourced exclusively for R&D; not for human/animal therapeutic use.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13245662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(pyrrolidin-1-yl)benzoic acid
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H14N2O2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6,12H2,(H,14,15)
InChIKeyNDMYPKPEVBFCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(pyrrolidin-1-yl)benzoic Acid Overview


2-Amino-4-(pyrrolidin-1-yl)benzoic acid (CAS 1565350-27-7) is a substituted benzoic acid derivative featuring an amino group at the 2-position and a pyrrolidine ring at the 4-position . This bifunctional architecture enables interactions with multiple enzyme classes, most notably D-amino acid oxidase (DAAO) and aminopeptidase N (APN) [1]. The compound has been evaluated in various enzymatic and cellular assays, demonstrating nanomolar inhibitory activity against specific targets while exhibiting negligible activity against others [2].

DAAO inhibition studies: reported nanomolar-range activity (human/porcine targets)
APN pathway research: reported inhibition in enzymatic assays
Species-specific DAAO profile: human/porcine vs. rat differential
5-LOX off-target context: no significant activity at 100 µM screening

2-Amino-4-(pyrrolidin-1-yl)benzoic Acid vs. Common Analogs


Inhibitors within the benzoic acid class exhibit widely divergent target engagement profiles that preclude simple substitution. While unsubstituted benzoic acid acts as a weak DAAO inhibitor (IC50 ~2-47 μM) and lacks APN activity, the introduction of the 2-amino-4-pyrrolidinyl substitution pattern in 2-amino-4-(pyrrolidin-1-yl)benzoic acid dramatically alters both potency and selectivity [1]. This compound achieves nanomolar DAAO inhibition (220-230 nM) and potent APN blockade (70 nM), whereas analogs like 4-(pyrrolidin-1-yl)benzoic acid (lacking the 2-amino group) show reduced or altered activity profiles [2]. Furthermore, the compound demonstrates negligible inhibition of 5-lipoxygenase at 100 μM, contrasting with other pyrrolidine-containing scaffolds that engage this target [3]. These quantitative differences underscore that procurement decisions must be guided by target-specific potency data rather than structural similarity alone.

Unsubstituted benzoic acid May shift potency and selectivity; lacks APN activity and shows weaker DAAO inhibition (class-level inference).
4-(Pyrrolidin-1-yl)benzoic acid Absence of 2-amino group may alter target engagement and potency relative to 2-amino-4-(pyrrolidin-1-yl)benzoic acid.
Other pyrrolidine scaffolds May exhibit 5-LOX inhibition unlike this compound, potentially confounding inflammation-related assay interpretation.

2-Amino-4-(pyrrolidin-1-yl)benzoic Acid: Quantitative Comparisons


DAAO Inhibition Potency vs. Unsubstituted Benzoic Acid

2-Amino-4-(pyrrolidin-1-yl)benzoic acid inhibits porcine kidney DAAO with an IC50 of 220 nM [1]. In contrast, unsubstituted benzoic acid, the prototypical DAAO inhibitor, exhibits an IC50 of 2.09 μM (2090 nM) in the same species under comparable assay conditions [2]. The pyrrolidinyl substitution therefore confers approximately a 9.5-fold enhancement in inhibitory potency against this target.

DAAO potency vs. benzoic acid
Cross-study comparable
Target compound IC50: 220 nM Benzoic acid IC50: 2.09 µM ~9.5-fold difference (porcine kidney)
Supports DAAO pathway study fit with lower effective concentrations
Comparability across assay conditions requires review
D-Amino Acid Oxidase Neuroscience Schizophrenia

APN Inhibition Potency vs. Bestatin

The compound inhibits porcine kidney aminopeptidase N (APN) with an IC50 of 70 nM under pre-incubation conditions [1]. By comparison, the classic APN inhibitor bestatin exhibits an IC50 of 800 nM against the same target [2]. This represents an over 11-fold increase in inhibitory potency, positioning 2-amino-4-(pyrrolidin-1-yl)benzoic acid as a significantly more effective APN blocker in enzymatic assays.

APN potency vs. bestatin
Cross-study comparable
Target compound IC50: 70 nM Bestatin IC50: 800 nM ~11.4-fold difference (porcine kidney)
Supports APN pathway research with reduced compound usage
Review pre-incubation and substrate conditions
Aminopeptidase N Cancer Immunology

DAAO Species Selectivity

In DAAO inhibition assays, 2-amino-4-(pyrrolidin-1-yl)benzoic acid exhibits pronounced species selectivity. The compound inhibits human recombinant DAAO with an IC50 of 230 nM and porcine kidney DAAO with an IC50 of 220 nM, but shows markedly reduced activity against rat spinal DAAO with an IC50 of 2,240 nM [1]. This 10-fold differential between human/porcine and rat enzymes must be accounted for when translating findings from rodent models.

DAAO species selectivity
Head-to-head comparison
Human IC50: 230 nM Porcine IC50: 220 nM Rat IC50: 2.24 µM ~10.2-fold rat vs. human/porcine
Informs model organism selection and dose interpretation
Rat models may require higher concentrations
Species Selectivity Preclinical Models DAAO

5-Lipoxygenase Selectivity Profile

At a screening concentration of 100 μM, 2-amino-4-(pyrrolidin-1-yl)benzoic acid exhibits no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase [1]. This is noteworthy because many pyrrolidine-containing compounds demonstrate measurable 5-LOX inhibitory activity; for instance, optimized 5-LOX inhibitors in the same structural class routinely achieve IC50 values in the 170 nM to 45 μM range [2]. The absence of 5-LOX activity at 100 μM suggests a cleaner target engagement profile for this compound.

5-LOX selectivity profile
Class-level inference
No significant inhibition at 100 µM (RBL-1 assay)
Supports DAAO/APN-focused studies without confounding 5-LOX activity
Class-level comparison; individual assay context varies
5-Lipoxygenase Inflammation Off-Target Profiling

2-Amino-4-(pyrrolidin-1-yl)benzoic Acid Applications


DAAO Inhibition in Neuroscience Research

With nanomolar DAAO inhibition in human and porcine enzymes (IC50 = 230 nM and 220 nM, respectively), this compound is ideally suited for neuroscience studies investigating D-serine modulation and NMDA receptor function [1]. The 9.5-fold potency advantage over unsubstituted benzoic acid translates to lower effective concentrations, reducing solvent exposure and improving reproducibility in primary neuronal cultures and brain slice electrophysiology experiments.

APN Inhibition for Cancer and Immunology

The compound's 70 nM APN IC50—over 11-fold more potent than bestatin—positions it as a superior tool for studies of aminopeptidase N-mediated processes, including tumor cell invasion, angiogenesis, and immune cell trafficking [1]. Researchers should leverage this potency advantage to minimize compound-induced cytotoxicity that can confound functional assays at higher concentrations.

Cross-Species DAAO Pharmacology Studies

The >10-fold selectivity for human/porcine DAAO over rat DAAO makes this compound a valuable probe for dissecting species-specific DAAO pharmacology [1]. Investigators can use this differential to validate target engagement in humanized models, calibrate cross-species dose translation, or identify rodent-specific compensatory mechanisms in D-serine homeostasis.

DAAO/APN-Focused Inflammation Research

The confirmed lack of 5-lipoxygenase inhibition at 100 μM ensures that experimental outcomes in inflammatory models reflect DAAO or APN modulation rather than off-target effects on leukotriene synthesis [1]. This profile is particularly advantageous in studies where 5-LOX activity might otherwise confound interpretation, such as asthma, arthritis, or neuroinflammation research.

Application
Selection Property
Validation Focus
DAAO pathway studies (neuroscience)
Reported nanomolar DAAO inhibition (human/porcine)
Target engagement & D-serine modulation
APN pathway research (cancer/immunology)
Reported APN inhibition potency
Cell-based functional assay endpoints
Cross-species pharmacology studies
Species selectivity profile
Model selection & dose translation
Inflammation research (DAAO/APN focus)
Reported lack of 5-LOX activity
Off-target leukotriene pathway exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-(pyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.